molecular formula C15H15NO3 B1453145 5-(2,5-Dimethoxybenzoyl)-2-methylpyridine CAS No. 1187169-27-2

5-(2,5-Dimethoxybenzoyl)-2-methylpyridine

Cat. No. B1453145
M. Wt: 257.28 g/mol
InChI Key: CJDSUPZPCLJBRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-Dimethoxybenzoyl)-2-methylpyridine (5-DM-2-MP) is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound that is often used as a reagent in organic synthesis and as a building block for a variety of other compounds. 5-DM-2-MP is also used in a variety of biochemical and physiological experiments due to its unique properties.

Scientific Research Applications

Structural Characteristics and Synthesis

  • Structural Analysis and Hydrogen Bonding : The compounds like 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid have been analyzed for their planar structures, and the effects of substituents on molecular geometry, highlighting the importance of steric interactions and hydrogen bonding in determining molecular conformation. Such analyses are crucial for understanding the physicochemical properties of related compounds (Barich, D. H. et al., 2004).

  • Pharmaceutical Salts Involving Pyridine Derivatives : Research into mixed crystals and pharmaceutical salts involving pyridine derivatives, such as pyridoxine with ferulic acid and syringic acid, showcases the potential for forming pharmaceutical salts with specific stoichiometric ratios. This research is fundamental for drug development involving similar pyridine-based structures (Cvetkovski, A. et al., 2017).

  • Synthesis of Fused Bicyclic Heterocycles : The synthesis of imidazopyridine, a fused bicyclic 5-6 heterocycle, from chemicals including pyridine derivatives, underlines the diverse methodologies applicable in synthesizing complex structures for medicinal chemistry applications. This synthesis highlights the broad utility of pyridine derivatives in creating "drug prejudice" scaffolds (Bagdi, A. K. et al., 2015).

Potential Applications

  • Antimicrobial and Antioxidant Activities : The synthesis and evaluation of 1,3,4-oxadiazolines bearing a methylpyridine moiety for antimicrobial properties indicate the potential of pyridine derivatives in developing new antimicrobial agents. Such studies are pivotal for discovering novel therapeutic agents (Shyma, P. C. et al., 2013).

  • Anticancer Agents Targeting Topoisomerase : The study on nitro and amino substitution in dibenzo[c,h][1,6]naphthyridin-6-ones and their effect on topoisomerase-I targeting activity and cytotoxicity underscores the potential of modifying pyridine derivatives for enhanced anticancer activity. This research is critical for the development of novel anticancer therapies (Singh, S. et al., 2003).

properties

IUPAC Name

(2,5-dimethoxyphenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-4-5-11(9-16-10)15(17)13-8-12(18-2)6-7-14(13)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDSUPZPCLJBRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219185
Record name (2,5-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Dimethoxybenzoyl)-2-methylpyridine

CAS RN

1187169-27-2
Record name (2,5-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,5-Dimethoxybenzoyl)-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
5-(2,5-Dimethoxybenzoyl)-2-methylpyridine
Reactant of Route 3
Reactant of Route 3
5-(2,5-Dimethoxybenzoyl)-2-methylpyridine
Reactant of Route 4
Reactant of Route 4
5-(2,5-Dimethoxybenzoyl)-2-methylpyridine
Reactant of Route 5
Reactant of Route 5
5-(2,5-Dimethoxybenzoyl)-2-methylpyridine
Reactant of Route 6
Reactant of Route 6
5-(2,5-Dimethoxybenzoyl)-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.